molecular formula C14H22O B14158745 Ethanone, 1-(1(or 4)-methyl-4(or 1)-(1-methylethyl)bicyclo(2.2.2)oct-5-en-2-yl)- CAS No. 69882-09-3

Ethanone, 1-(1(or 4)-methyl-4(or 1)-(1-methylethyl)bicyclo(2.2.2)oct-5-en-2-yl)-

Cat. No.: B14158745
CAS No.: 69882-09-3
M. Wt: 206.32 g/mol
InChI Key: FPUZVGQCOIRCIA-UHFFFAOYSA-N
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Description

Ethanone, 1-(1(or 4)-methyl-4(or 1)-(1-methylethyl)bicyclo(2.2.2)oct-5-en-2-yl)- is a complex organic compound characterized by its bicyclo[2.2.2]octane structure. This compound is notable for its unique arrangement of carbon atoms, which forms a bicyclic system with a ketone functional group. The bicyclo[2.2.2]octane framework is a common motif in organic chemistry, often used in the synthesis of various natural products and pharmaceuticals.

Preparation Methods

The synthesis of Ethanone, 1-(1(or 4)-methyl-4(or 1)-(1-methylethyl)bicyclo(2.2.2)oct-5-en-2-yl)- typically involves several steps. One common method includes the Diels-Alder reaction, which forms the bicyclo[2.2.2]octane skeleton. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions to yield the desired bicyclic structure . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

Ethanone, 1-(1(or 4)-methyl-4(or 1)-(1-methylethyl)bicyclo(2.2.2)oct-5-en-2-yl)- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: The bicyclo[2.2.2]octane framework is found in various pharmaceuticals, making this compound valuable for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1(or 4)-methyl-4(or 1)-(1-methylethyl)bicyclo(2.2.2)oct-5-en-2-yl)- involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other bicyclo[2.2.2]octane derivatives, such as bicyclo[2.2.2]oct-5-en-2-one and 1-methoxybicyclo[2.2.2]oct-5-en-2-yl methyl ketone . These compounds share the bicyclic framework but differ in their functional groups and substituents, which can significantly impact their chemical properties and applications.

Properties

CAS No.

69882-09-3

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-(1-methyl-4-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)ethanone

InChI

InChI=1S/C14H22O/c1-10(2)14-7-5-13(4,6-8-14)12(9-14)11(3)15/h5,7,10,12H,6,8-9H2,1-4H3

InChI Key

FPUZVGQCOIRCIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(C=C1)(C(C2)C(=O)C)C

Origin of Product

United States

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